1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}
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Overview
Description
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and iodoethoxy groups attached to a central ethane core
Preparation Methods
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} typically involves multi-step organic reactions. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.
Synthetic Routes:
Step 1: Synthesis of the ethane core with trisubstituted benzene rings.
Step 2: Introduction of ethoxy groups through etherification reactions.
Step 3: Iodination of the ethoxy groups to form iodoethoxy groups.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures to facilitate the reactions.
Catalysts: Use of catalysts such as palladium or copper to enhance reaction rates.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reagents in a controlled environment.
Continuous Flow Processing: Utilizes continuous reactors to streamline the synthesis process, improving efficiency and yield.
Chemical Reactions Analysis
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically performed under acidic or basic conditions.
Products: Formation of corresponding aldehydes or carboxylic acids.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Carried out under anhydrous conditions.
Products: Formation of alcohols or alkanes.
Substitution:
Reagents: Nucleophiles such as sodium azide or potassium cyanide.
Conditions: Often performed in polar aprotic solvents.
Products: Formation of substituted derivatives with azide or cyano groups.
Scientific Research Applications
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} has a wide range of applications in scientific research:
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and resins to improve their properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Drug Delivery: Explored as a component in drug delivery systems to improve bioavailability.
Medicine:
Radiopharmaceuticals: Potential use in the development of radiopharmaceuticals for diagnostic imaging.
Therapeutics: Investigated for its role in targeted drug delivery and therapy.
Industry:
Coatings: Applied in the formulation of advanced coatings with enhanced durability and resistance.
Electronics: Used in the production of electronic components with improved performance.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} involves its interaction with molecular targets and pathways:
Molecular Targets:
Enzymes: Acts as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Receptors: Binds to receptors on cell surfaces, modulating cellular responses.
Pathways:
Signal Transduction: Influences signal transduction pathways, affecting cellular communication and function.
Metabolic Pathways: Alters metabolic pathways, leading to changes in cellular metabolism and energy production.
Comparison with Similar Compounds
Uniqueness:
Structural Complexity: The presence of multiple ethoxy and iodoethoxy groups makes it more complex than simpler aromatic compounds.
Functional Diversity: The compound’s ability to undergo various chemical reactions and its applications in multiple fields set it apart from other similar compounds.
Properties
CAS No. |
143689-48-9 |
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Molecular Formula |
C32H39I3O6 |
Molecular Weight |
900.4 g/mol |
IUPAC Name |
1-[1,1-bis[4-[2-(1-iodoethoxy)ethoxy]phenyl]ethyl]-4-[2-(1-iodoethoxy)ethoxy]benzene |
InChI |
InChI=1S/C32H39I3O6/c1-23(33)36-17-20-39-29-11-5-26(6-12-29)32(4,27-7-13-30(14-8-27)40-21-18-37-24(2)34)28-9-15-31(16-10-28)41-22-19-38-25(3)35/h5-16,23-25H,17-22H2,1-4H3 |
InChI Key |
HCNCPAVDHOUNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCOC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)OCCOC(C)I)C3=CC=C(C=C3)OCCOC(C)I)I |
Origin of Product |
United States |
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